4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine and its derivatives are versatile intermediates used in the synthesis of a wide variety of pharmaceutical ingredients .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Biological Screening
Compounds with structural elements similar to "4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide" have been synthesized for biological and pharmacological screening. These syntheses often involve fluoro-substituted benzothiazoles and aim at discovering new antimicrobial, anti-inflammatory, and other biologically active agents. For instance, Patel et al. (2009) synthesized various substituted benzothiazoles and evaluated them for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the diverse potential applications of such compounds in biomedical research (Patel, G. Sreenivasa, E. Jayachandran, & K. J. Kumar, 2009).
Enzyme Inhibitory Potential
Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides, revealing that these compounds exhibit significant activity against α-glucosidase and acetylcholinesterase, suggesting potential applications in the treatment of diseases like diabetes and Alzheimer's (Abbasi, Sajid Riaz, A. Rehman, S. Z. Siddiqui, S. A. Shah, M. Ashraf, M. Lodhi, & Farmanullah Khan, 2019).
Antimicrobial Activity
Research on fluoro-substituted sulphonamide benzothiazole compounds, such as those by Jagtap et al. (2010), focuses on synthesizing novel compounds with potent antimicrobial activities. These studies underscore the role of structural modifications in enhancing the biological efficacy of sulfonamide-based compounds (Jagtap, E. Jaychandran, G. Sreenivasa, & B. Sathe, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-13-4-9-18-19(10-13)30-21(22-18)24-23-20(26)16-5-7-17(8-6-16)31(27,28)25-11-14(2)29-15(3)12-25/h4-10,14-15H,11-12H2,1-3H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGFIUKWMWBORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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